molecular formula C28H26N6O B12574875 N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea CAS No. 603092-95-1

N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea

Cat. No.: B12574875
CAS No.: 603092-95-1
M. Wt: 462.5 g/mol
InChI Key: LPNWEXAIECVYCI-UHFFFAOYSA-N
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Description

Introduction

Chemical Identity and Structural Features

N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea is a heterocyclic organic compound with the molecular formula C28H26N6O and a molar mass of 462.55 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects a complex polycyclic framework: a pyrazolo[3,4-b]pyridine core substituted at the 1-position with a phenyl group, at the 3-position with a methyl group, at the 5-position with a urea moiety linked to a 4-methylphenyl group, and at the 6-position with a 4-methylanilino group.

The pyrazolo[3,4-b]pyridine system consists of a fused bicyclic structure containing a five-membered pyrazole ring and a six-membered pyridine ring. Key structural features include:

  • Position 1 : A phenyl group (C6H5) attached to the pyrazole nitrogen, contributing steric bulk and aromatic stability.
  • Position 3 : A methyl group (-CH3) that modulates electronic effects and solubility.
  • Position 5 : A urea functional group (-NH-C(=O)-NH-) bridging the pyrazolo[3,4-b]pyridine core to a 4-methylphenyl substituent. Urea groups are known for their hydrogen-bonding capacity, which is critical in molecular recognition processes.
  • Position 6 : A 4-methylanilino group (-NH-C6H4-CH3) that enhances planar rigidity and potential π-π stacking interactions.
Table 1: Key Chemical Identifiers
Property Value Source
CAS Registry Number 603092-95-1
Molecular Formula C28H26N6O
Molar Mass 462.55 g/mol
IUPAC Name As specified in introduction

The compound’s structural complexity places it within a class of molecules studied for their potential pharmacological activities, particularly as kinase inhibitors or enzyme modulators.

Historical Context and Research Significance

The synthesis and characterization of this compound emerged alongside broader investigations into pyrazolo[3,4-b]pyridine derivatives in the early 21st century. These heterocycles gained attention due to their structural resemblance to purine bases, enabling interactions with biological targets such as adenosine receptors and cyclin-dependent kinases.

The incorporation of a urea moiety in this compound aligns with medicinal chemistry strategies to enhance binding affinity and selectivity. Urea derivatives are frequently employed in drug design for their ability to form hydrogen bonds with target proteins, as seen in kinase inhibitors like sorafenib and regorafenib. While specific therapeutic applications of this compound remain under investigation, its structural features suggest potential utility in oncology or inflammatory disease research.

Scope and Objectives of Academic Investigation

Current academic research on this compound focuses on three primary objectives:

  • Synthetic Optimization : Developing efficient and scalable synthetic routes to enable large-scale production. Existing methods likely involve multi-step reactions, including cyclocondensation of hydrazine derivatives with ketones or aldehydes to form the pyrazolo[3,4-b]pyridine core, followed by Ullmann-type couplings for aryl amine attachments.
  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents at positions 1, 3, 5, and 6 to evaluate their impact on biological activity. For example, replacing the 4-methylphenyl group with other aromatic systems could alter target selectivity.
  • Mechanistic Elucidation : Identifying molecular targets and binding modes using techniques such as X-ray crystallography or molecular docking simulations. Preliminary data on analogous compounds suggest potential interactions with ATP-binding pockets in kinases.

Future research directions may explore the compound’s physicochemical properties, including solubility and metabolic stability, to assess its viability as a preclinical candidate. Collaborative efforts between synthetic chemists and pharmacologists will be essential to fully realize its scientific potential.

Properties

CAS No.

603092-95-1

Molecular Formula

C28H26N6O

Molecular Weight

462.5 g/mol

IUPAC Name

1-[3-methyl-6-(4-methylanilino)-1-phenylpyrazolo[3,4-b]pyridin-5-yl]-1-(4-methylphenyl)urea

InChI

InChI=1S/C28H26N6O/c1-18-9-13-21(14-10-18)30-26-25(33(28(29)35)22-15-11-19(2)12-16-22)17-24-20(3)32-34(27(24)31-26)23-7-5-4-6-8-23/h4-17H,1-3H3,(H2,29,35)(H,30,31)

InChI Key

LPNWEXAIECVYCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C3C(=NN(C3=N2)C4=CC=CC=C4)C)N(C5=CC=C(C=C5)C)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a multi-step organic synthesis pathway:

  • Step 1: Construction of the Pyrazolo[3,4-b]pyridine Core
    The pyrazolopyridine scaffold is synthesized through cyclization reactions involving appropriate hydrazine derivatives and substituted pyridine precursors. This step establishes the heterocyclic framework essential for biological activity.

  • Step 2: Introduction of the 4-Methylanilino Substituent
    The 6-position of the pyrazolopyridine ring is functionalized by nucleophilic aromatic substitution or palladium-catalyzed amination to attach the 4-methylanilino group. This step is critical for modulating the compound’s pharmacological properties.

  • Step 3: Formation of the Urea Linkage
    The final step involves coupling the amine-functionalized pyrazolopyridine intermediate with an isocyanate derivative of 4-methylphenyl isocyanate or via carbamoylation using phosgene equivalents or safer alternatives (e.g., triphosgene). This reaction forms the urea bond linking the two aromatic systems.

Detailed Preparation Methods

Step Reaction Type Reagents/Conditions Description
1 Cyclization Hydrazine derivative + substituted pyridine, solvent (e.g., ethanol), heat Formation of pyrazolo[3,4-b]pyridine core via condensation and ring closure
2 Amination 4-methylaniline, base (e.g., K2CO3), Pd catalyst (e.g., Pd(OAc)2), ligand, solvent (e.g., DMF), heat Palladium-catalyzed C-N bond formation at 6-position of pyrazolopyridine
3 Urea formation 4-methylphenyl isocyanate or carbamoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to mild heat Nucleophilic attack of amine on isocyanate forming the urea linkage

Research Findings and Optimization Notes

  • Yield Optimization:
    The cyclization step requires careful control of temperature and solvent to maximize yield and purity of the pyrazolopyridine intermediate. Use of polar aprotic solvents and inert atmosphere improves reaction efficiency.

  • Catalyst Selection:
    For the amination step, palladium catalysts with bulky phosphine ligands enhance selectivity and reduce side reactions. Alternative copper-catalyzed Ullmann-type couplings have been explored but generally show lower yields.

  • Urea Formation:
    Direct reaction with isocyanates is preferred for mild conditions and high selectivity. Use of phosgene substitutes reduces toxicity risks. Reaction monitoring by TLC or HPLC ensures completion.

  • Purification:
    Final compound purification is typically achieved by recrystallization or preparative chromatography to obtain analytically pure material suitable for biological testing.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Cyclization Temperature 80–120 °C Depends on precursor reactivity
Amination Catalyst Pd(OAc)2 with phosphine ligand Ligand choice critical for yield
Amination Solvent DMF, DMSO Polar aprotic solvents preferred
Urea Formation Reagent 4-methylphenyl isocyanate Alternative: triphosgene + amine
Urea Formation Temperature 0–40 °C Mild conditions to avoid decomposition
Reaction Time 2–24 hours Monitored by analytical methods
Purification Recrystallization, chromatography Ensures >98% purity

Representative Synthetic Route (Literature-Based)

  • Synthesis of 3-methyl-1-phenylpyrazolo[3,4-b]pyridine intermediate:
    Starting from 2-aminopyridine derivatives and phenylhydrazine, cyclization under reflux in ethanol yields the pyrazolopyridine core.

  • Amination at 6-position:
    The intermediate is reacted with 4-methylaniline in the presence of Pd catalyst and base in DMF at 100 °C for 12 hours to install the 4-methylanilino group.

  • Urea coupling: The resulting amine is treated with 4-methylphenyl isocyanate in dichloromethane at room temperature for 4 hours to form the final urea compound.

Scientific Research Applications

Anticancer Activity

N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea has shown promising results in anticancer assays. It exhibits significant antiproliferative effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • K562 (chronic myeloid leukemia)
  • MV4-11 (biphenotypic leukemia)

Studies indicate that the compound induces apoptosis through the activation of caspases and the inhibition of cell cycle progression .

Antimicrobial Properties

Research has also highlighted the compound's antimicrobial potential against several pathogens, including bacteria and fungi. Its mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the pyrazolo[3,4-b]pyridine ring can significantly affect its biological activity. For instance:

Substituent PositionModification TypeEffect on Activity
3Methyl groupIncreases potency against cancer cells
6Aniline groupEnhances selectivity towards specific cancer types
5Urea linkageImproves solubility and bioavailability

Case Studies

Several case studies have documented the applications of this compound in various therapeutic contexts:

Case Study 1: Cancer Treatment

In a preclinical study, this compound was tested in vivo on tumor-bearing mice. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against resistant strains of bacteria. The results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s pyrazolo[3,4-b]pyridine core distinguishes it from simpler urea derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Applications Hydrogen-Bonding Capacity Reference
Target Compound Pyrazolo[3,4-b]pyridine 3-Methyl, 4-methylphenyl, urea Industrial/Research 2 donors, 4 acceptors
Daimuron Simple urea 4-Methylphenyl, 1-methyl-1-phenylethyl Herbicide (pesticide) 2 donors, 2 acceptors
Tebuthiuron Thiadiazole tert-Butyl, dimethyl groups Herbicide 2 donors, 3 acceptors
Patent Urea Derivatives (e.g., EP 2023/40) Urea with sulfonyloxy groups Benzenesulfonyloxy, toluenesulfonyloxy substituents Undisclosed (patent) Varies by substitution pattern

Key Observations:

  • Hydrogen Bonding: The urea group (-NH-CO-NH-) in all compounds acts as a hydrogen-bond donor/acceptor.
  • Applications: While daimuron and tebuthiuron are commercial herbicides, the target compound’s industrial-grade classification suggests non-agrochemical roles, possibly as a synthetic intermediate or in early-stage drug discovery .

Crystallographic and Hydrogen-Bonding Behavior

Hydrogen-bonding patterns govern molecular aggregation and crystal packing. The target compound’s urea group and pyridine nitrogens likely form extended networks, as described by Etter’s graph-set analysis, contrasting with daimuron’s simpler dimeric motifs . For instance:

  • Daimuron : Forms R₂²(8) hydrogen-bonded dimers via urea N-H···O interactions.

Research Findings and Patent Landscape

  • Agrochemical Derivatives : Daimuron and tebuthiuron highlight urea’s versatility in herbicide design, leveraging substituent effects on bioavailability and soil persistence .
  • Patent Trends : Recent patents (e.g., EP 2023/40) emphasize sulfonyloxy-modified ureas for undisclosed applications, suggesting exploration of electron-withdrawing groups to tune reactivity .

Biological Activity

N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea, also known by its CAS number 603092-95-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, focusing on its antiproliferative effects, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core substituted with various functional groups. The presence of the methyl and methylanilino groups enhances its chemical reactivity and biological interactions.

Antiproliferative Activity

Numerous studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its activity:

Cell Line IC50 Value (µM) Mechanism of Action
HeLa2.59Induction of apoptosis through caspase activation
MCF-72.35Inhibition of cell cycle progression
MV4-11Not specifiedInduction of poly(ADP-ribose) polymerase 1 (PARP-1) cleavage
K562Not specifiedReduction in proliferating cell nuclear antigen (PCNA) levels

These studies indicate that this compound exhibits significant antiproliferative activity across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

The compound's biological activity is attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death. Specifically, it induces caspase 9 activation, which is critical for the apoptotic cascade.
  • Cell Cycle Arrest : Evidence suggests that the compound can halt the cell cycle in various phases, thereby preventing cancer cell proliferation. This is particularly noted in studies involving MCF-7 and HeLa cells.
  • Poly(ADP-ribose) Polymerase Activation : The cleavage of PARP-1 indicates that the compound may also play a role in DNA damage response mechanisms, further contributing to its antiproliferative effects.

Case Studies

A recent investigation into the activity of pyrazolo[3,4-b]pyridine derivatives highlighted the significance of structural modifications on biological efficacy. For instance, compounds with bulky substituents at specific positions exhibited reduced activity compared to their less substituted counterparts. This suggests that careful optimization of substituents can enhance the therapeutic potential of such compounds.

Study Reference

In a study published in 2023, researchers explored various derivatives of pyrazolo[3,4-b]pyridine and found that modifications around the core structure significantly influenced cytotoxicity against cancer cells. The findings indicated that this compound was among the most active compounds tested against HeLa cells with an IC50 value comparable to doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For pyrazolo-pyridine derivatives, a base-catalyzed cyclization of substituted pyrazole precursors with aryl amines is common. For example, fusion reactions at 200°C using urea/thiourea derivatives (as seen in similar pyrazolo-pyrimidine syntheses) yield core structures . Post-synthesis, purity is validated via HPLC (C18 columns, acetonitrile/water gradient) and NMR (e.g., ¹H/¹³C for aromatic proton shifts and urea NH signals). Mass spectrometry (ESI-MS) confirms molecular weight .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves the structure. Hydrogen bonding between urea NH groups and pyridinyl N atoms (distance ~2.8–3.0 Å) and π-π stacking of phenyl rings (offset ~3.5 Å) are critical. Graph set analysis (as per Etter’s rules) identifies R₂²(8) motifs for urea-based H-bonding networks .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Use kinase inhibition assays (e.g., ELISA-based ATP competition) due to structural similarity to pyrazolo-pyridine kinase inhibitors . For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via non-linear regression (GraphPad Prism) are recommended. Include positive controls like staurosporine .

Advanced Research Questions

Q. How can crystallographic disorder in the methylanilino substituent be resolved during refinement?

  • Methodological Answer : Partial occupancy modeling in SHELXL is employed for disordered groups. For example, split the 4-methylanilino moiety into two positions with refined site-occupancy factors (SOFs). Constraints (e.g., SIMU and DELU) smooth thermal parameters. Validate using difference Fourier maps (peak thresholds < 0.5 eÅ⁻³) .

Q. What strategies address contradictory bioactivity data between enzyme assays and cell-based studies?

  • Methodological Answer : Discrepancies may arise from poor cell permeability or off-target effects. Perform parallel assays:

  • Permeability : Use Caco-2 monolayers with LC-MS quantification.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and track parent compound depletion.
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .

Q. How can structure-activity relationships (SAR) be optimized for pyrazolo-pyridine derivatives?

  • Methodological Answer : Systematic substitution at the 3-methyl and 4-methylphenyl positions is key. For example:

  • Replace 4-methylphenyl with electron-deficient aryl groups (e.g., 4-CF₃) to enhance kinase binding via hydrophobic interactions.
  • Introduce polar substituents (e.g., -OH, -NH₂) on the pyridine ring to improve solubility.
    Validate using Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) .

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